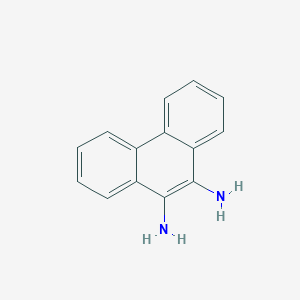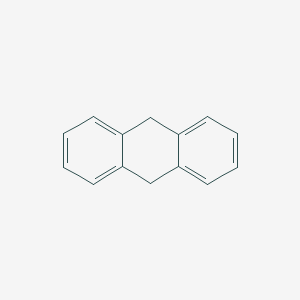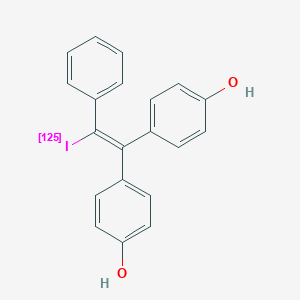
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, also known as di-iodohydroxy stilbene (DHS), is a synthetic compound that belongs to the stilbene family. DHS is a potent antioxidant and has been found to have a wide range of biological activities. It has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用機序
DHS exerts its biological effects through multiple mechanisms. It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. DHS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, DHS has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
生化学的および生理学的効果
DHS has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, which may have potential therapeutic applications for diabetes. DHS has also been found to protect against ischemia/reperfusion injury in the heart and brain. Additionally, DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using DHS in lab experiments is its potent antioxidant activity, which can protect against oxidative stress-induced damage. DHS is also relatively easy to synthesize and purify. However, one limitation is that DHS has low water solubility, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DHS. One area of interest is its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could explore its potential as a treatment for these conditions. Another area of interest is the potential use of DHS as a radioprotective agent. DHS has been shown to protect against radiation-induced damage in various cell types, and further research could explore its potential as a treatment for radiation exposure. Additionally, further research could explore the potential of DHS as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
合成法
DHS can be synthesized through a multi-step process involving the reaction of iodobenzene with 4-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reduced to form DHS. The purity of DHS can be improved through recrystallization.
科学的研究の応用
DHS has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. DHS has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and liver cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
CAS番号 |
138109-87-2 |
|---|---|
製品名 |
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene |
分子式 |
C20H15IO2 |
分子量 |
412.2 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-2-(125I)iodanyl-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H/i21-2 |
InChIキー |
UZROBUMQMJPIIU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[125I] |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
同義語 |
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene 1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer 1,1-IBHPE 2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

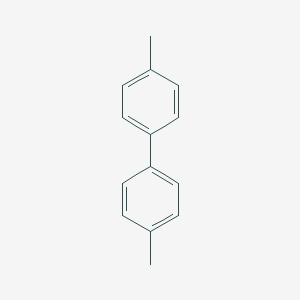
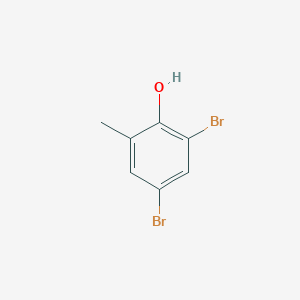
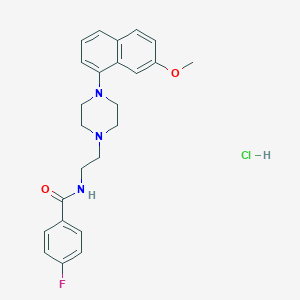
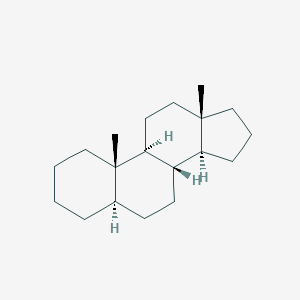
![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
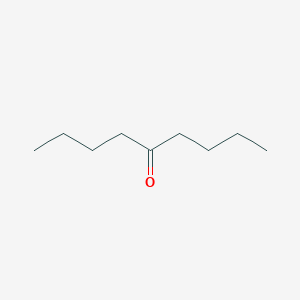
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
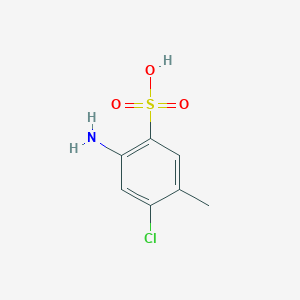
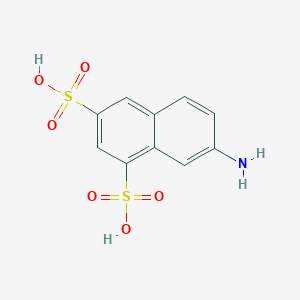
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
